

Application Notes and Protocols for AKU-005 in Primary Cell Cultures

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Compound of Interest		
Compound Name:	AKU-005	
Cat. No.:	B15617142	Get Quote

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Introduction

AKU-005 is a potent dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), the primary enzymes responsible for the degradation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively.[1][2] By preventing the breakdown of these endogenous signaling lipids, **AKU-005** effectively elevates their levels, leading to the modulation of various physiological processes, primarily through the activation of cannabinoid receptors, such as the CB1 receptor.[3][4][5] These application notes provide a comprehensive overview of the use of **AKU-005** in primary cell cultures, including its mechanism of action, quantitative data, and detailed protocols for experimental use.

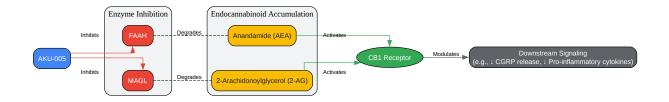
Mechanism of Action

AKU-005 exerts its effects by inhibiting FAAH and MAGL, thereby increasing the bioavailability of the endocannabinoids AEA and 2-AG.[6][7] These endocannabinoids then act on cannabinoid receptors, predominantly CB1 receptors, to modulate downstream signaling pathways.[3][5] This mechanism has been shown to reduce nociceptive signaling and inflammation, making **AKU-005** a compound of interest for pain research, particularly in the context of migraine.[1][4] In trigeminal neurons, the activation of CB1 receptors can inhibit the



release of calcitonin gene-related peptide (CGRP), a key mediator of migraine pathophysiology. [4][8]

Signaling Pathway of AKU-005



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Caption: Signaling pathway of AKU-005.

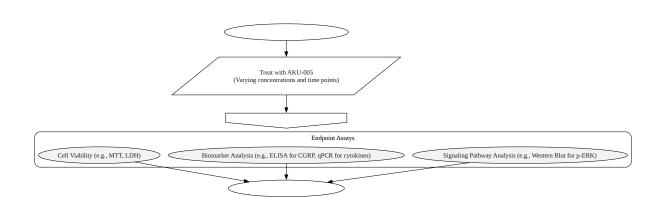
Quantitative Data

The following table summarizes the in vitro inhibitory activity of **AKU-005** against FAAH and MAGL from different species.

Target Enzyme	Species	IC50 Value	Reference
FAAH	Rat	63 nM	[1]
FAAH	Human	389 nM	[1]
MAGL	Mouse	0.2 - 1.1 nM	[2][8]

Experimental Protocols





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